tert-Butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate
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Overview
Description
tert-Butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate is a nitrogen-containing heterocyclic compound with significant potential in various fields of research. This compound is characterized by its bicyclic structure, which includes a cyano group and a carboxylate ester. It is often used as a key intermediate in the synthesis of more complex molecules due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate typically involves the reaction of a suitable bicyclic amine with tert-butyl cyanoacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target molecule. The cyano and carboxylate groups may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate: shares similarities with other bicyclic nitrogen-containing compounds, such as tropane alkaloids and other azabicyclo compounds.
Uniqueness
- The presence of both a cyano group and a carboxylate ester in this compound distinguishes it from other similar compounds. These functional groups contribute to its unique reactivity and potential applications in various fields of research.
Properties
IUPAC Name |
tert-butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-8-10-6-11(15)5-4-9(10)7-14/h9-11H,4-6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDGZQGBOMGVBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CCC2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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